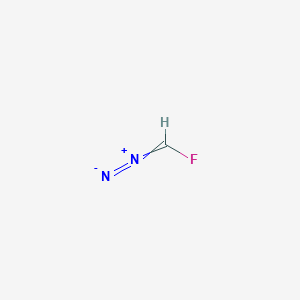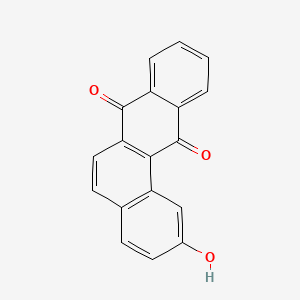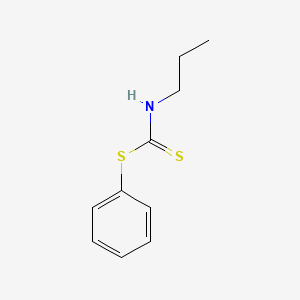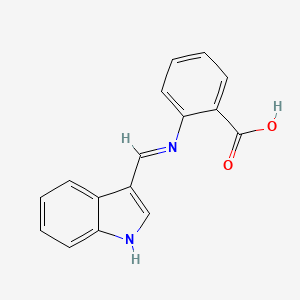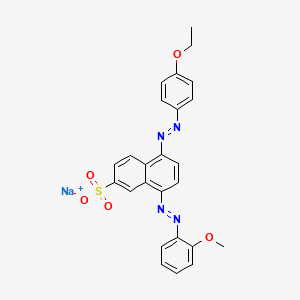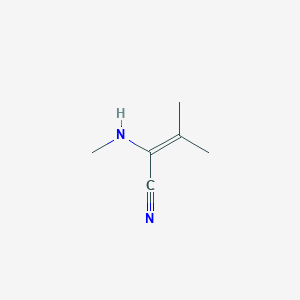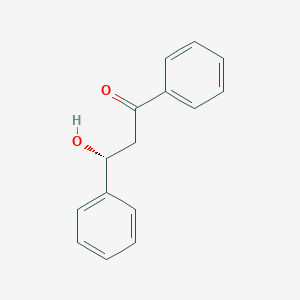
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is an organic compound with the molecular formula C15H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in organic synthesis and its presence in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- often involves catalytic hydrogenation of the intermediate compound. This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropan-1-ol.
Substitution: Formation of various substituted benzophenone derivatives.
Applications De Recherche Scientifique
1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- involves its interaction with specific molecular targets. It can act as an antioxidant by reacting with free radicals, thereby preventing oxidative damage. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Propanone, 3-hydroxy-1-phenyl-: This compound has a similar structure but lacks one phenyl group, making it less complex.
1,3-Diphenylpropan-1-one: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is unique due to its chiral nature and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
72237-27-5 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-/m1/s1 |
Clé InChI |
ZTCFOSQTSRNLHW-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


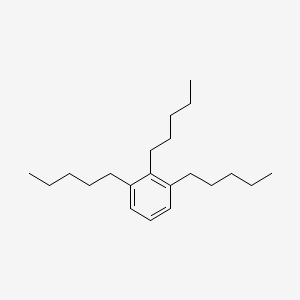
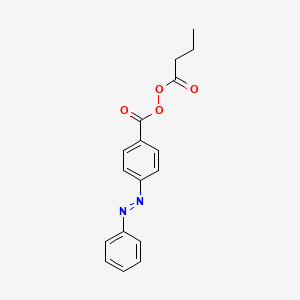
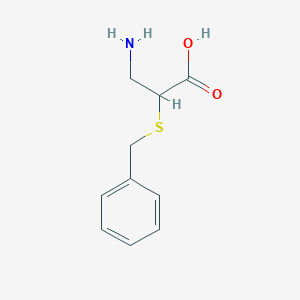
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
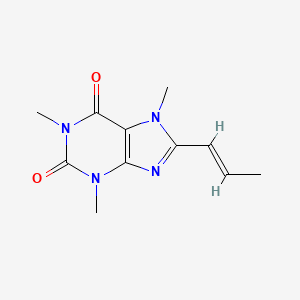
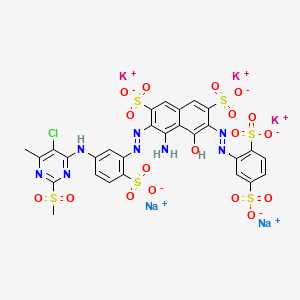
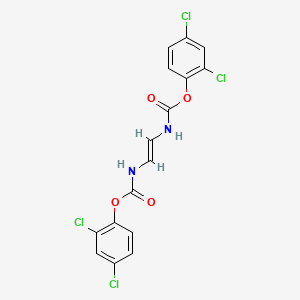
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
